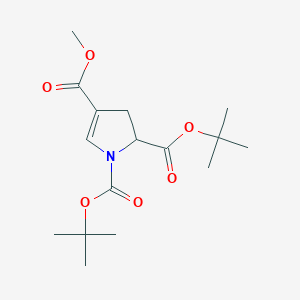
4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyrrole ring, and a thiophene carboxylic acid moiety
Preparation Methods
The synthesis of 4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst. The reaction conditions are generally mild and can be carried out at room temperature.
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving fluorinated aromatic compounds.
Industry: Used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the pyrrole and thiophene rings can participate in π-π stacking interactions and hydrogen bonding. These interactions can modulate the activity of the target molecules and influence various biological processes.
Comparison with Similar Compounds
Similar compounds to 4-(2-Fluoro-phenyl)-3-pyrrol-1-yl-thiophene-2-carboxylic acid include:
4-Fluorophenylboronic acid: Used in similar synthetic applications and has comparable reactivity.
2-Fluoro-4-formylphenylboronic acid: Another fluorinated aromatic compound with similar chemical properties.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for various chemical transformations and applications.
Properties
Molecular Formula |
C15H10FNO2S |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
4-(2-fluorophenyl)-3-pyrrol-1-ylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C15H10FNO2S/c16-12-6-2-1-5-10(12)11-9-20-14(15(18)19)13(11)17-7-3-4-8-17/h1-9H,(H,18,19) |
InChI Key |
NJXWFOPRHUJGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=C2N3C=CC=C3)C(=O)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-5-methyl-2,5-dihydropyrazolo[3,4-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B13002847.png)

![7-Amino-4-oxo-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-8-carbonitrile](/img/structure/B13002849.png)


![3-O-tert-butyl 7-O-methyl 3,9-diazabicyclo[3.3.1]nonane-3,7-dicarboxylate](/img/structure/B13002866.png)


![3-(2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13002887.png)
![4-(1-Aminopropan-2-yl)-1-azabicyclo[3.2.1]octan-4-ol](/img/structure/B13002893.png)

